molecular formula C12H9BBrClO2 B8275632 4-Bromo-4'-chlorobiphenyl-3-yl-boronic acid

4-Bromo-4'-chlorobiphenyl-3-yl-boronic acid

Cat. No. B8275632
M. Wt: 311.37 g/mol
InChI Key: VKVCMJPMGMHPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-4'-chlorobiphenyl-3-yl-boronic acid is a useful research compound. Its molecular formula is C12H9BBrClO2 and its molecular weight is 311.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9BBrClO2

Molecular Weight

311.37 g/mol

IUPAC Name

[2-bromo-5-(4-chlorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H9BBrClO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,16-17H

InChI Key

VKVCMJPMGMHPFD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)Br)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-4′-chloro-3-iodobiphenyl (8.00 g, 20.40 mmol) in a mixed solvent system of anhydrous diethyl ether (80 ml) and anhydrous tetrahydrofuran (80 ml) at −75° C. is added isopropylmagnesium bromide (31.60 ml, 15% in tetrahydrofuran) dropwise, maintaining the temperature of the reaction mixture below −70° C. When the addition is complete the mixture is stirred at −75° C. for an additional 2 hours, then allowed to warm to −25° C. at which point trimethyl borate (3.15 g, 30.60 mmol) is added dropwise. After the addition is complete the reaction is allowed to warm to room temperature and stir overnight, followed by cooling in an ice-bath and acidification with 2M aqueous hydrochloric acid. The crude product is extracted with ethyl acetate (×3), and the organic fractions are combined, washed with brine, then dried over anhydrous magnesium sulfate. The mixture is filtered and the filtrate is evaporated in vacuo to give a solid which is further triturated with hexanes to afford 4-bromo-4′-chlorobiphenyl-3-yl-boronic acid (5.20 g) as a white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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